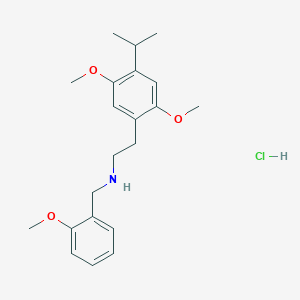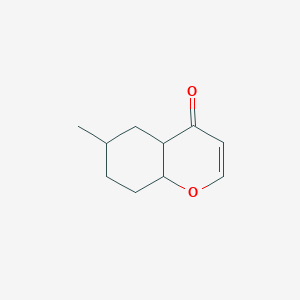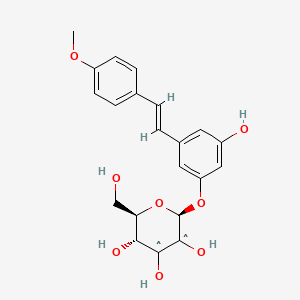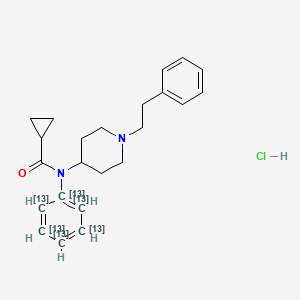
2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester, also known as 3-Acryloxypropyl Methyl Dimethoxysilane, is an organosilicon compound. It is characterized by the presence of both acrylate and silane functional groups, making it a versatile compound in various chemical applications. The compound has a molecular weight of 218.33 g/mol and is commonly used in the synthesis of polymers and as a coupling agent in various industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester typically involves the reaction of 3-chloropropyltrimethoxysilane with acrylic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can further enhance the reaction efficiency and selectivity .
化学反应分析
Types of Reactions
2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester undergoes various chemical reactions, including:
Polymerization: The acrylate group can undergo free radical polymerization to form polymers.
Hydrolysis: The silane group can be hydrolyzed in the presence of water to form silanols.
Condensation: The silanol groups can further condense to form siloxane bonds.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the silane group.
Condensation: Catalysts such as tin octoate or titanium isopropoxide are used to promote condensation reactions.
Major Products Formed
Polymers: The polymerization of the acrylate group leads to the formation of polyacrylates.
Siloxanes: Hydrolysis and condensation of the silane group result in the formation of siloxane networks.
科学研究应用
2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Utilized in drug delivery systems and as a component in medical adhesives.
Industry: Acts as a coupling agent in the production of composite materials and coatings.
作用机制
The mechanism of action of 2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester involves the interaction of its functional groups with various substrates. The acrylate group can undergo polymerization, forming covalent bonds with other monomers. The silane group can hydrolyze to form silanols, which can further condense to form siloxane bonds. These reactions enable the compound to act as a crosslinking agent, enhancing the mechanical properties and stability of the resulting materials .
相似化合物的比较
Similar Compounds
2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester: Similar in structure but with a methyl group on the acrylate moiety.
2-Propenoic acid, 2-methyl-, 3-(dimethoxysilyl)propyl ester: Similar but with different alkoxy groups on the silane moiety.
Uniqueness
2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester is unique due to its specific combination of acrylate and silane functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both polymerization and silane coupling capabilities .
属性
分子式 |
C9H16O4Si |
|---|---|
分子量 |
216.31 g/mol |
InChI |
InChI=1S/C9H16O4Si/c1-4-8(10)13-6-5-7-14-9(11-2)12-3/h4,9H,1,5-7H2,2-3H3 |
InChI 键 |
SPRHASQVWSKXAA-UHFFFAOYSA-N |
规范 SMILES |
COC(OC)[Si]CCCOC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride](/img/structure/B12352289.png)
![3-Hydroxy-4,5,6,6a-tetrahydro-3ah-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B12352303.png)

![3-[4-(Methylammonio)butanoyl]pyridin-1-ium dichloride](/img/structure/B12352324.png)


![3-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12352343.png)
![Thieno[3,2-d]pyrimidin-4(3H)-one, 7-bromo-2,6-dimethyl-](/img/structure/B12352346.png)
![potassium;[(E)-[(E)-5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12352349.png)




